Varenicline
概览
描述
Synthesis Analysis
The synthesis of Varenicline involves complex chemical processes inspired by cytisine's natural origins. Cytisine serves as a basis for Varenicline's development, showcasing the potential for synthetically modifying natural compounds for therapeutic uses. The exact synthesis process of Varenicline highlights the intersection of organic chemistry and pharmacology, aiming to create a more effective and safer smoking cessation aid compared to its natural counterpart (Bartusik, Aebisher, & Tutka, 2016).
科研应用
Cognitive Effects in Schizophrenia
Varenicline has shown potential cognitive benefits in patients with schizophrenia or schizoaffective disorder. A study by Smith et al. (2009) found that varenicline improved some cognitive test scores, particularly those associated with verbal learning and memory, in schizophrenic smokers.
Use in Alcohol Dependence
Research indicates that varenicline may aid in the treatment of alcohol dependence. A trial by Litten et al. (2013) demonstrated that varenicline significantly reduced heavy drinking days, alcohol craving, and overall alcohol consumption in patients.
Impact on Cigarette Craving and Consumption
Varenicline has been studied for its effects on reducing cigarette craving and consumption. A study by Green and Ray (2018) showed that varenicline significantly reduced subjective craving for cigarettes and objective demand for cigarettes.
Enhancing Cognitive Impairments with Antipsychotic Medications
Varenicline, when used adjunctively with antipsychotic medications, was evaluated for its impact on cognitive impairments in people with schizophrenia. A study by Shim et al. (2012) found some beneficial effects of varenicline on specific cognitive impairments, though the results varied between smokers and non-smokers.
Effects on Smoking, Cognition, and Psychiatric Symptoms in Schizophrenia
A study by Smith et al. (2016) explored the effects of varenicline on smoking, cognition, and psychiatric symptoms in schizophrenic smokers. The results supported the use of varenicline for smoking reduction in schizophrenia but did not indicate it as a cognitive enhancer.
Interaction with Alcohol
Studies such as the one by Childs et al. (2012) have explored varenicline's interaction with alcohol. It was found that varenicline could potentiate aversive effects of alcohol and offset alcohol-induced impairments in eye movements.
Methamphetamine Dependence
Research by Verrico et al. (2014) investigated the safety and efficacy of varenicline in reducing positive subjective effects produced by methamphetamine in methamphetamine-dependent volunteers.
Varenicline Combined with Alcohol in AUDs
A study by Verplaetse et al. (2016) examined the effects of combining varenicline with alcohol on subjective reactivity and cognitive function in adults with Alcohol Use Disorders (AUDs).
Modulating Nonpharmacological Reinforcers and Nicotine Effects
Levin et al. (2012) explored how varenicline could modulate the reinforcing effects of nonpharmacological reinforcers and attenuate the reinforcement-enhancing effects of nicotine.
Use in Tobacco Dependence among Recovering Alcohol-Dependent Smokers
The efficacy of varenicline for smoking abstinence among recovering alcohol-dependent smokers was evaluated in an open-label pilot study by Hays et al. (2011).
Reducing Alcohol Self-Administration in Heavy-Drinking Smokers
A study by McKee et al. (2009) found that varenicline significantly reduced alcohol self-administration in heavy-drinking smokers.
Varenicline in Relapse Prevention
Varenicline's role in preventing relapse was studied by Lacroix et al. (2017), demonstrating its efficacy in reducing context-induced relapse to alcohol-seeking.
Safety And Hazards
Varenicline may cause serious side effects. Stop using varenicline and call your doctor at once if you have: a seizure (convulsions); thoughts about suicide or hurting yourself; strange dreams, sleepwalking, trouble sleeping; new or worsening mental health problems–mood or behavior changes, depression, agitation, hostility, aggression . Your family or other caregivers should also be alert to changes in your mood or behavior .
未来方向
Varenicline is used together with a support program to help you stop smoking . The program will include counseling and educational materials . This medicine is available only with your doctor’s prescription . It is used to help people stop smoking tobacco (smoking cessation) . A meta-analysis found that 20% of people treated with varenicline remain abstinent from smoking at one year .
性质
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSHBVHOMNKWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861516 | |
Record name | 7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Varenicline is an alpha-4 beta-2 neuronal nicotinic acetylcholine receptor partial agonist. The drug shows high selectivity for this receptor subclass, relative to other nicotinic receptors (>500-fold alpha-3 beta-4, >3500-fold alpha-7, >20,000-fold alpha-1 beta gamma delta) or non-nicotinic receptors and transporters (>2000-fold). The drug competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor. The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine; it is presumed that this activation eases withdrawal symptoms., Varenicline is a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist. The drug binds with high affinity and selectivity to alpha4beta2 nicotinic acetylcholine receptors located in the brain and stimulates receptor-mediated activity, but at a substantially lower level than nicotine;1 6 this low-level receptor stimulation and subsequent moderate, sustained release of mesolimbic dopamine are thought to reduce craving and withdrawal symptoms associated with smoking cessation. Varenicline also blocks the ability of nicotine to activate alpha4beta2 receptors, preventing nicotine-induced stimulation of the mesolimbic dopaminergic system and thereby reducing the reinforcement and reward effects of cigarette smoking., ... The rationale for and the design of alpha(4)beta(2) neuronal nicotinic acetylcholine receptor (nAChR) partial agonists as novel treatments for tobacco addiction. Such agents are expected to exhibit a dual action by sufficiently stimulating alpha(4)beta(2)-nAChR-mediated dopamine release to reduce craving when quitting and by inhibiting nicotine reinforcement when smoking. Potent and selective alpha(4)beta(2) nAChR partial agonists that exhibit dual agonist and antagonist activity in preclinical models can be identified. The validity of this approach is demonstrated by the clinical efficacy of the alpha(4)beta(2) nAChR partial agonist varenicline, which has significantly better quit rates than do other treatments and offers a new option for smoking cessation pharmacotherapy., ... Varenicline has been shown to be a partial agonist of alpha4beta2 receptors, and in equilibrium binding assays, it is highly selective for the alpha4beta2 receptor. ... The functional activity of varenicline at a variety of rat neuronal nicotinic receptors expressed in Xenopus laevis oocytes and assayed under two-electrode voltage clamp /was examined/ . Varenicline is a potent, partial agonist at alpha4beta2 receptors, with an EC50 of 2.3 +/- 0.3 microM and an efficacy (relative to acetylcholine) of 13.4 +/- 0.4%. Varenicline has lower potency and higher efficacy at alpha3beta4 receptors, with an EC50 of 55 +/- 8 microM and an efficacy of 75 +/- 6%. Varenicline also seems to be a weak partial agonist at alpha3beta2 and alpha6-containing receptors, with an efficacy <10%. It is remarkable that varenicline is a potent, full agonist at alpha7 receptors with an EC50 of 18 +/- 6 microM and an efficacy of 93 +/- 7% (relative to acetylcholine). Thus, whereas varenicline is a partial agonist at some heteromeric neuronal nicotinic receptors, it is a full agonist at the homomeric alpha7 receptor. Some combination of these actions may be involved in the mechanism of varenicline as a smoking cessation aid. | |
Record name | Varenicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VARENICLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Varenicline | |
CAS RN |
249296-44-4 | |
Record name | Varenicline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=249296-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Varenicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VARENICLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。